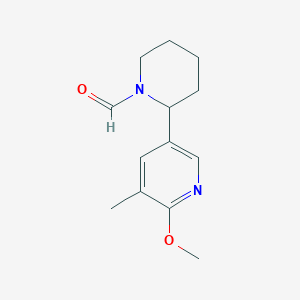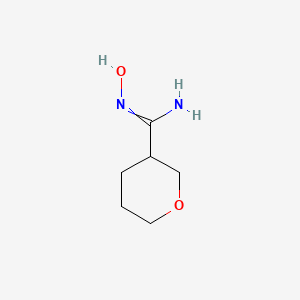
N'-hydroxyoxane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxyoxane-3-carboximidamide is a chemical compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . It is also known by its IUPAC name, N’-hydroxytetrahydro-2H-pyran-3-carboximidamide . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyoxane-3-carboximidamide typically involves the reaction of oxane-3-carboximidamide with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of N’-hydroxyoxane-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyoxane-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxane-3-carboximidamide.
Reduction: It can be reduced to form oxane-3-carboxamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxane-3-carboximidamide.
Reduction: Oxane-3-carboxamide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N’-hydroxyoxane-3-carboximidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxyoxane-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N’-hydroxyoxane-3-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for various chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
N'-hydroxyoxane-3-carboximidamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(8-9)5-2-1-3-10-4-5/h5,9H,1-4H2,(H2,7,8) |
InChI Key |
KQIFZSQQUGJNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


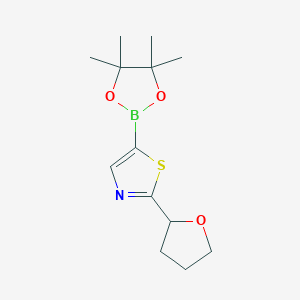
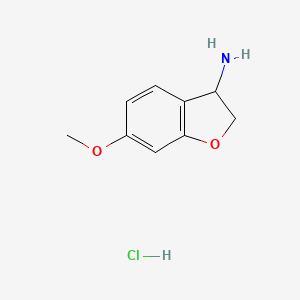
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)





![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)


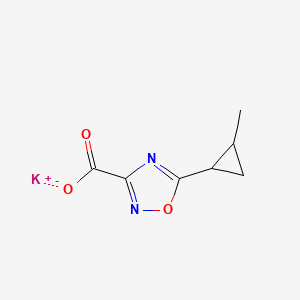
![rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15060578.png)
